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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylbenzamide
CAS No.: 1804417-61-5
Cat. No.: B1412939

Get Quote

Executive Summary & Compound Identity

3,4-Difluoro-5-methylbenzamide is a polysubstituted aromatic amide. Its structural rigidity and

specific electronic distribution—driven by the electron-withdrawing fluorine atoms and the
electron-donating methyl group—create a unique spectroscopic signature.

Property Value
IUPAC Name 3,4-Difluoro-5-methylbenzamide
CAS Number 864790-09-6 (Reference Analog)

Molecular Formula

Molecular Weight 171.15 g/mol

Monoisotopic Mass 171.0496 Da

Mass Spectrometry (MS) Analysis

Methodology: Electron lonization (El) at 70 eV.
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Fragmentation Logic

The mass spectrum of primary benzamides is dominated by
-cleavage and McLafferty-type rearrangements.
e Molecular lon (

): A distinct peak is expected at m/z 171.

e Acylium lon Formation: Loss of the amide radical (

, 16 Da) generates the acylium cation (
) at m/z 155.
e Phenyl Cation Formation: Subsequent loss of
(28 Da) from the acylium ion yields the substituted phenyl cation (
) at m/z 127.

o Fluorine/Methyl Loss: Further fragmentation involves the loss of HF (20 Da) or methyl
radicals, leading to lower mass clusters around m/z 107 and m/z 77-79.

Predicted MS Peak Table

m/z Intensity Fragment Identity Mechanism
171 Medium Molecular lon
155 High (Base)

-Cleavage (Acylium)

Loss of CO (Phenyl

127 High i
cation)
) Loss of HF from
107 Medium )
Phenyl cation
44 Medium Amide fragment
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Fragmentation Pathway Diagram
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Figure 1: Proposed EI-MS fragmentation pathway for 3,4-Difluoro-5-methylbenzamide.
Infrared Spectroscopy (IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is defined by the interplay between the amide functionality and the fluorinated
aromatic ring.
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Frequency (

Assignment Notes
)
Doublet
3350 - 3150 Stretch (Asymmetric/Symmetric)
typical of primary amides.
1660 - 1690 Stretch Amide | Band. Strong intensity.
1620 Bend Amide Il Band.
1200 - 1250 Strong, broad band. Diagnostic
Stretch for aryl fluorides.
1600, 1500 Aromatic Ring breathing modes.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is recommended due to the solubility of primary amides and its ability to sharpen exchangeable
amide protons.

H NMR Analysis (400 MHz)

The proton environment is characterized by two aromatic protons (H2 and H6) and the methyl
group. The fluorine atoms at positions 3 and 4 induce significant splitting.

e H2 (Position 2): Located between the amide and F3. It couples strongly to F3 (

) and weakly to F4 (

)

o H6 (Position 6): Located between the amide and the methyl group. It appears as a singlet or
fine doublet (meta coupling).
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o Methyl (Position 5): The methyl protons couple with the ortho-fluorine (F4), resulting in a
doublet with a coupling constant of ~2 Hz.

Shift ( Coupling (
Multiplicity Integral Assignment

» Ppm) Hz)

8.05 Broad Singlet 1H Exchangeable

7.75 Doublet (d) 1H H-2 Hz

May show fine

7.60 Singlet (s) 1H H-6 o

splitting
7.45 Broad Singlet 1H Exchangeable
2.32 Doublet (d) 3H Ar-CH3 Hz

C NMR Analysis (100 MHz)

The carbon spectrum is complex due to C-F coupling, which splits signals into doublets (d) or
doublets of doublets (dd).

e C-F Coupling Constants (Typical):

o Hz (Carbons 3, 4)

o Hz (Carbons 2, 5)
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Figure 2: Spin-spin coupling network showing dominant interactions between Fluorine, Proton,
and Methyl nuclei.

Experimental Protocols
Protocol A: NMR Sample Preparation

e Solvent Selection: Use DMSO-

(99.8% D) for optimal solubility and resolution of amide protons.

may be used but often results in broad/invisible amide peaks due to exchange or
aggregation.

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
e Acquisition:
o Run
with at least 16 scans to resolve the methyl doublet.
o Run
(decoupled) to confirm the presence of two distinct fluorine environments.

Protocol B: Mass Spectrometry (GC-MS)

» Derivatization (Optional): While the amide is stable, peak tailing can occur. Silylation with
BSTFA can improve peak shape (

TMS group).
e Column: HP-5MS or equivalent (30m x 0.25mm).
o Temperature Program: 80°C (1 min)

20°C/min

280°C (5 min).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3,4-Difluoro-
5-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1412939/docs#technical-guide-spectroscopic-
profiling-of-3-4-difluoro-5-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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